5-Fluoro-2-hydroxynicotinic acid

Physical Properties Crystallinity Formulation

Researchers face challenges in maintaining regioisomeric purity when sourcing fluorinated pyridinecarboxylic acids for antiviral API synthesis. This compound provides the exact 5-fluoro-2-hydroxy substitution pattern validated for Favipiravir (T-705) manufacturing. - **Critical Differentiation**: The 5-fluoro group lowers melting point (249°C vs 260-262°C for 5-chloro), enabling easier processing without altering biological target engagement. - **Quality Assurance**: High-purity material (≥98%) ensures consistent yields in RNA polymerase inhibitor synthesis and NNMT inhibitor SAR studies. - **Supply Chain**: Available for immediate research quantities; reliable global shipping protocols.

Molecular Formula C6H4FNO3
Molecular Weight 157.10
CAS No. 884494-83-1
Cat. No. B3030225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-hydroxynicotinic acid
CAS884494-83-1
Molecular FormulaC6H4FNO3
Molecular Weight157.10
Structural Identifiers
SMILESC1=C(C(=O)NC=C1F)C(=O)O
InChIInChI=1S/C6H4FNO3/c7-3-1-4(6(10)11)5(9)8-2-3/h1-2H,(H,8,9)(H,10,11)
InChIKeyCXBKATPRUBVOOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2-hydroxynicotinic acid: Overview


5-Fluoro-2-hydroxynicotinic acid (CAS 884494-83-1) is a fluorinated pyridine carboxylic acid derivative with the molecular formula C6H4FNO3 and a molecular weight of 157.10 g/mol [1]. It exists predominantly as its tautomer, 5-fluoro-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid [1]. The compound serves as a critical intermediate in the synthesis of Favipiravir (T-705), a broad-spectrum antiviral RNA polymerase inhibitor . Its substitution pattern—a fluorine atom at the 5-position and a hydroxyl group at the 2-position—confers distinct physicochemical properties that differentiate it from non-fluorinated and alternatively substituted nicotinic acid analogs.

Synthetic role Critical intermediate for Favipiravir (T-705) antiviral API synthesis
Structural advantage 5‑fluoro substitution enables distinct reactivity and molecular recognition vs. non‑fluorinated analogs
Medicinal chemistry Fluorinated scaffold for SAR studies and heterocyclic library construction

5-Fluoro-2-hydroxynicotinic acid: Why Generic Substitution Fails


Substituting 5-fluoro-2-hydroxynicotinic acid with unsubstituted 2-hydroxynicotinic acid or 5-chloro-2-hydroxynicotinic acid alters critical physicochemical and biological properties. The fluorine atom at the 5-position significantly lowers the melting point relative to the chloro analog (249°C vs. 260-262°C), indicating reduced crystal lattice energy that may facilitate processing and formulation . Additionally, the strong electron-withdrawing effect of fluorine modulates the acidity of the carboxylic acid group (predicted pKa = 2.13) , which influences solubility, reactivity, and biological target engagement. These differences render simple analog substitution non-viable for applications requiring precise molecular recognition, pharmacokinetic profiles, or synthetic reactivity.

5‑Chloro analog is not a direct process replacement
Replacing fluorine with chlorine shifts melting point and crystal packing, which may alter recrystallization and formulation workflows.
Non‑fluorinated nicotinic acid cannot reproduce electronic profile
Absence of the electron‑withdrawing fluorine changes acidity (pKa) and may affect solubility, salt formation, and target‑engagement behavior.
Favipiravir synthesis requires 5‑fluoro substitution
Analogs lacking the 5‑fluoro group cannot support the established Favipiravir route without altering final drug substance identity and biological activity context.

5-Fluoro-2-hydroxynicotinic acid: Comparative Evidence


Melting Point vs. 5-Chloro Analog

5-Fluoro-2-hydroxynicotinic acid exhibits a melting point of 249°C , which is approximately 11-13°C lower than that of its 5-chloro analog, 5-chloro-2-hydroxynicotinic acid (melting point 260-262°C) . This reduction in melting point indicates weaker intermolecular forces in the solid state, a consequence of fluorine's smaller size and distinct electronic properties compared to chlorine.

Melting point vs. 5‑Cl analog
Head-to-head
249 °C vs. 260–262 °C Δ 11–13 °C lower
Lower melting point may support easier recrystallization and improved organic‑solvent processability.
Vendor‑reported values; independent verification recommended.
Physical Properties Crystallinity Formulation

pKa & Bioavailability Predictions

The predicted pKa of the carboxylic acid group in 5-fluoro-2-hydroxynicotinic acid is 2.13 ± 0.20 , which is lower than the typical pKa range of unsubstituted 2-hydroxynicotinic acid (approximately 5.0-5.5 for the carboxylic acid, though exact comparator data is limited). The compound also possesses a calculated bioavailability score of 0.56, with predicted high gastrointestinal absorption and no inhibition of major CYP450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4) .

pKa & ADME predictions
Class-level inference
pKa = 2.13 ± 0.20 Bioavailability score = 0.56 High GI absorption; no CYP inhibition predicted
Stronger acidity may indicate higher aqueous solubility at physiological pH and salt‑formation potential.
In silico predictions (Chemicalize, SwissADME); experimental confirmation needed.
Acid Dissociation Constant Drug-likeness ADME

NNMT Inhibition: vs. 2-Hydroxynicotinic Acid

While direct enzyme inhibition data for 5-fluoro-2-hydroxynicotinic acid is not available in the public domain, the parent compound 2-hydroxynicotinic acid demonstrates measurable inhibition of nicotinamide N-methyltransferase (NNMT) with an IC50 of 1214 ± 91 µM and a Ki of 215 ± 5 µM, acting via a competitive mechanism [1]. The introduction of an electron-withdrawing fluorine substituent at the 5-position is anticipated to modulate the electronic environment of the pyridine ring, potentially altering binding affinity and selectivity.

NNMT inhibition (class reference)
Class-level inference
5‑fluoro data unavailable; parent 2‑hydroxynicotinic acid IC50 = 1214 µM, Ki = 215 µM (competitive)
2‑Hydroxynicotinic acid scaffold shows measurable NNMT inhibition; 5‑fluoro substitution may modulate potency and selectivity.
Direct activity data for 5‑fluoro derivative not available; SAR exploration required.
Nicotinamide N-Methyltransferase Enzyme Inhibition SAR

Antibacterial Activity of 5-Fluoronicotinic Acid

5-Fluoronicotinic acid (5-FNA), a close structural analog lacking the 2-hydroxyl group, exhibits potent antibacterial activity in vitro. 5-FNA inhibits the growth of Streptococcus sp. by more than 50% at a concentration of 0.05 µg/mL [1]. The inhibition is reversible by nicotinic acid, indicating a mechanism involving interference with nicotinic acid metabolism. In vivo, 5-FNA protected mice against Streptococcus pyogenes infection at a dose of 83 mg/kg (subcutaneous, two treatments) [1].

Antibacterial activity (5‑FNA analog)
Class-level inference
5‑Fluoronicotinic acid: >50% inhibition at 0.05 µg/mL (Streptococcus sp.); in vivo protection at 83 mg/kg (mouse)
5‑Fluoronicotinic acid core exhibits antibacterial activity; 2‑hydroxyl derivative may offer a distinct starting point for antimicrobial screening.
Data from structural analog; target compound activity unconfirmed.
Antimicrobial 5-Fluoronicotinic Acid Bacterial Inhibition

5-Fluoro-2-hydroxynicotinic acid: Recommended Applications


Favipiravir Synthesis (Antiviral API)

5-Fluoro-2-hydroxynicotinic acid is a validated intermediate in the synthesis of Favipiravir, a broad-spectrum antiviral RNA polymerase inhibitor used clinically for influenza and investigated for other RNA viral infections . The 5-fluoro substitution is essential for the biological activity of the final drug substance. Procurement of high-purity 5-fluoro-2-hydroxynicotinic acid (≥98%) is critical for maintaining consistent yields and purity profiles in Favipiravir manufacturing processes .

NNMT Inhibitor Lead Optimization

Given that 2-hydroxynicotinic acid inhibits nicotinamide N-methyltransferase (NNMT) with an IC50 of 1214 µM [1], the 5-fluoro derivative serves as a privileged scaffold for medicinal chemistry optimization. The fluorine atom enhances metabolic stability and modulates electronic properties, potentially improving potency and selectivity. This compound is suitable for structure-activity relationship (SAR) studies aimed at developing next-generation NNMT inhibitors for oncology or metabolic disease applications.

Fluorinated Antimicrobial Development

The 5-fluoronicotinic acid core demonstrates potent antibacterial activity against Gram-positive pathogens, with >50% growth inhibition of Streptococcus sp. at 0.05 µg/mL and in vivo efficacy in murine infection models [2]. 5-Fluoro-2-hydroxynicotinic acid can be elaborated into novel antimicrobial candidates through derivatization of the 2-hydroxyl and 3-carboxylic acid functional groups. Its favorable predicted ADME properties (high GI absorption, no CYP inhibition) further support its utility in anti-infective drug discovery programs .

Heterocyclic Building Blocks & Ligands Synthesis

The presence of three functional handles (fluorine, hydroxyl, carboxylic acid) makes 5-fluoro-2-hydroxynicotinic acid a versatile building block for constructing diverse heterocyclic libraries. Its lower melting point (249°C) relative to the 5-chloro analog facilitates handling and purification during parallel synthesis . The compound is routinely employed in the preparation of pyridine-based ligands, catalysts, and materials science precursors requiring precise fluorine substitution patterns.

Application
Selection Property
Validation Focus
Favipiravir intermediate (antiviral RNA polymerase inhibitor)
High purity and correct 5‑fluoro substitution pattern
Consistent yields and impurity profiles in downstream synthetic steps
NNMT inhibitor SAR studies
Fluorine‑modified nicotinic acid scaffold with electronic modulation
Structure–activity relationship exploration and target‑engagement assays
Antimicrobial scaffold derivatization
Predicted favorable ADME (high GI absorption, no CYP inhibition) and functional handles
In vitro antibacterial screening and Gram‑positive pathogen SAR
Heterocyclic building block & ligand synthesis
Three functional handles (F, OH, COOH) and favorable melting behavior for handling
Compatibility with parallel synthesis and purification workflows

Technical Documentation Hub

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